
2-But-3-ynoxyisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-But-3-ynoxyisoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. . The structure of this compound includes an isoindole-1,3-dione core with a 2-but-3-ynoxy substituent, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-But-3-ynoxyisoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
2-But-3-ynoxyisoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include transition-metal catalysts, organocatalysts, and specific solvents . For example, the reaction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives with allenoates, catalyzed by cesium carbonate, involves a domino β-addition and γ-aldol reaction, resulting in the desired compounds . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include multifunctionalized isoindoline-1,3-dione derivatives with various substitution patterns.
Applications De Recherche Scientifique
In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, isoindoline-1,3-dione derivatives have shown promise as therapeutic agents due to their diverse biological activities, including modulation of dopamine receptors and inhibition of β-amyloid protein aggregation . In industry, these compounds are used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .
Mécanisme D'action
The mechanism of action of 2-But-3-ynoxyisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-But-3-ynoxyisoindole-1,3-dione can be compared with other similar compounds, such as other isoindoline-1,3-dione derivatives. These compounds share a common isoindoline-1,3-dione core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . For example, substituted isoindolines are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules
Propriétés
Numéro CAS |
149965-79-7 |
|---|---|
Formule moléculaire |
C12H9NO3 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
2-but-3-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C12H9NO3/c1-2-3-8-16-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2 |
Clé InChI |
DFFAKDLZMHTUPU-UHFFFAOYSA-N |
SMILES canonique |
C#CCCON1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


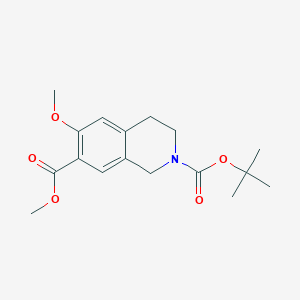
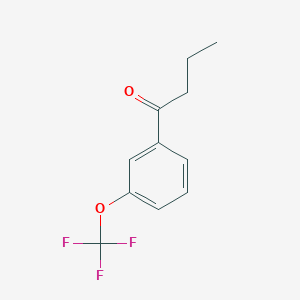
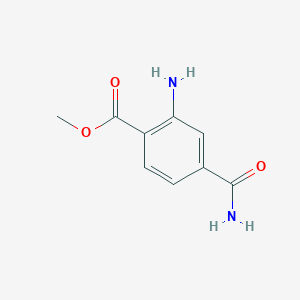
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
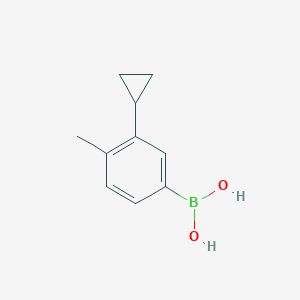
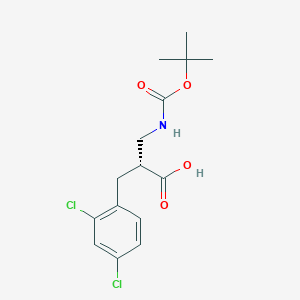
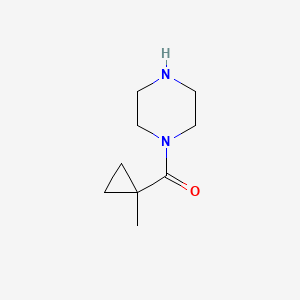




![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)

